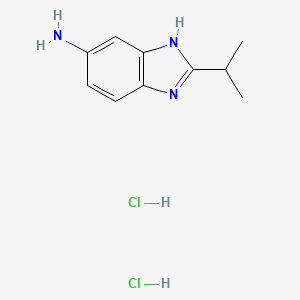

2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride

Description

2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride is a benzimidazole derivative with an isopropyl substituent at the 2-position and an amine group at the 5-position of the fused aromatic ring. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for pharmaceutical and biochemical research applications. Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and kinase inhibitory properties . This compound’s structural features, such as the isopropyl group, may influence its lipophilicity and binding affinity compared to analogs with smaller or bulkier substituents.

Properties

IUPAC Name |

2-propan-2-yl-3H-benzimidazol-5-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3.2ClH/c1-6(2)10-12-8-4-3-7(11)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDNXESWMNMMWLU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC2=C(N1)C=C(C=C2)N.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride typically involves the reaction of 2-isopropylbenzimidazole with an amine source under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar principles to laboratory-scale synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding benzimidazole derivatives, while reduction may produce amine-substituted benzimidazoles .

Scientific Research Applications

Chemistry

- Building Block in Organic Synthesis: The compound serves as a versatile building block in organic chemistry, facilitating the synthesis of more complex molecules.

- Reagent in Chemical Research: It is utilized as a reagent for various chemical reactions, including oxidation and substitution reactions, which are essential for synthesizing other compounds .

Biology

- Antimicrobial Properties: Research indicates that 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride exhibits antimicrobial activity, making it a candidate for developing new antimicrobial agents .

- Antiviral Activities: Preliminary studies suggest potential antiviral properties, warranting further investigation into its mechanism of action against viral pathogens .

- Anticancer Research: The compound is being explored for its anticancer properties, with studies focusing on its ability to inhibit cancer cell proliferation .

Medicine

- Therapeutic Potential: Investigations are ongoing into the compound's efficacy in treating various diseases, including cancer and infectious diseases. Its interaction with specific molecular targets may lead to novel therapeutic strategies .

- Drug Development: The compound's unique structure allows for modifications that could enhance its pharmacological properties, making it a valuable candidate in drug development pipelines .

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated significant inhibition of bacterial growth in vitro. |

| Study B | Anticancer Properties | Showed reduced viability of cancer cell lines treated with the compound. |

| Study C | Synthetic Applications | Successfully used as a reagent in multi-step organic synthesis processes. |

These studies highlight the compound's versatility and potential across various applications.

Mechanism of Action

The mechanism of action of 2-Isopropyl-1h-benzoimidazol-5-ylamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation and may vary depending on the specific application .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituent type and position. Below is a comparative analysis of structurally related dihydrochloride salts:

Key Observations :

- Steric Effects : Bulkier substituents (e.g., cyclopropyl in ) may restrict conformational flexibility, altering target binding.

- Amine Positioning : The 5-amine group is conserved across analogs, suggesting its critical role in hydrogen bonding or receptor interactions.

Pharmacological and Functional Differences

- This compound: Predicted to exhibit kinase inhibitory activity due to structural similarity to known benzimidazole-based kinase inhibitors (e.g., imatinib analogs). Its isopropyl group may enhance selectivity for hydrophobic binding pockets .

- Levocetirizine dihydrochloride : A clinically approved antihistamine, structurally distinct but shares the dihydrochloride salt form. Highlights the importance of salt selection for solubility and bioavailability in pharmaceuticals .

- Biogenic amine dihydrochlorides (e.g., putrescine, cadaverine) : Used as analytical standards in food safety testing. Unlike 2-isopropyl-benzimidazole derivatives, these are linear polyamines with roles in cellular metabolism .

Physicochemical Properties and Salt Forms

- Dihydrochloride vs. Hydrochloride: The dihydrochloride form (two HCl molecules per base molecule) increases aqueous solubility compared to mono-hydrochloride salts, critical for in vitro assays .

- Stability : Dihydrochloride salts of benzimidazoles generally exhibit better stability under acidic conditions, relevant for oral drug formulations .

Biological Activity

2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride (CAS Number: 1185300-53-1) is a compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C10H13N3·2HCl |

| Molecular Weight | 248.16 g/mol |

| IUPAC Name | This compound |

| InChI Key | NODDWDFHKNIUHU-UHFFFAOYSA-N |

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound is known to act as an inhibitor of specific enzymes, potentially altering metabolic pathways critical for disease progression.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown it to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 0.25 µg/mL, indicating potent antimicrobial properties .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer potential . Studies have demonstrated cytotoxic effects against several cancer cell lines, suggesting its utility in cancer therapeutics .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Cytotoxicity Evaluation :

- Inhibition of Leukotriene Production :

Comparative Analysis with Related Compounds

| Compound | Biological Activity | MIC (µg/mL) |

|---|---|---|

| This compound | Antimicrobial, Anticancer | ≤0.25 |

| 2-Benzyl-1H-benzoimidazol-5-ylamine hydrochloride | Antimicrobial | 16 |

Unique Properties

The unique structural features of this compound contribute to its enhanced binding affinity to biological targets compared to similar compounds, making it a candidate for further development in therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-Isopropyl-1H-benzoimidazol-5-ylamine dihydrochloride, and how can reaction conditions be optimized for yield and purity?

- Methodology : The synthesis of imidazole derivatives typically involves condensation reactions under reflux conditions. For example, analogous compounds are synthesized by refluxing precursors with acetic acid and sodium acetate at controlled temperatures (3–5 hours) to achieve crystallization . Optimization includes adjusting molar ratios (e.g., 0.1–0.11 mol equivalents), solvent selection (e.g., DMF/acetic acid for recrystallization), and purification via vacuum filtration. Monitoring reaction progress via TLC or HPLC is critical to maximize yield (>95% purity) .

Q. How should researchers characterize the structural integrity and purity of this compound post-synthesis?

- Methodology : Use a combination of:

- NMR spectroscopy (1H/13C) to confirm substituent positions and hydrogen environments (e.g., δ 2.51 ppm for methyl groups in analogous imidazoles) .

- HPLC with UV detection (e.g., ≥98% purity thresholds) .

- Mass spectrometry (ESI-MS) for molecular weight validation .

- Elemental analysis to verify stoichiometry (C, H, N, Cl content) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation .

- Spill Management : Contain spills using inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid drains to prevent environmental contamination .

- First Aid : For skin contact, wash with copious water (15+ minutes); for eye exposure, rinse with saline solution and seek medical evaluation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the biological activity of this compound, particularly in antimicrobial or anticancer contexts?

- Methodology :

- In vitro assays : Conduct MIC (Minimum Inhibitory Concentration) tests against bacterial/fungal strains (e.g., E. coli, C. albicans) using serial dilutions (0.1–100 µg/mL) .

- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC50 values .

- Mechanistic studies : Employ fluorescence microscopy or flow cytometry to assess apoptosis induction (e.g., Annexin V/PI staining) .

Q. What strategies are effective in resolving contradictions between observed biological activity and computational predictions for this compound?

- Methodology :

- Docking studies : Re-evaluate binding affinities using updated protein targets (e.g., kinase or protease structures from PDB) .

- Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain discrepancies .

- Dose-response validation : Repeat assays with stricter controls (e.g., solvent-matched blanks, triplicate runs) to rule out false positives/negatives .

Q. How can researchers address challenges in solubility and stability during formulation for in vivo studies?

- Methodology :

- Solubility enhancement : Test co-solvents (e.g., DMSO:PBS mixtures) or cyclodextrin complexes .

- Stability assays : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation pathways .

- Pharmacokinetic profiling : Use radiolabeled analogs (e.g., 14C) in rodent models to track bioavailability and half-life .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent responses in bioactivity studies?

- Methodology :

- Non-linear regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism to calculate EC50/IC50 .

- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

- QC thresholds : Reject datasets with R² < 0.90 for dose-response fits .

Q. How should researchers validate the specificity of this compound in target-binding assays?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.